molecular formula C6H15ClN2O2 B6195931 ethyl 2-hydrazinylbutanoate hydrochloride CAS No. 72613-92-4

ethyl 2-hydrazinylbutanoate hydrochloride

Cat. No.: B6195931
CAS No.: 72613-92-4
M. Wt: 182.6
InChI Key:
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Description

Ethyl 2-hydrazinylbutanoate hydrochloride is an organic compound with significant importance in various fields of scientific research. It is a derivative of butanoic acid, featuring a hydrazinyl group and an ethyl ester moiety. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydrazinylbutanoate hydrochloride typically involves the reaction of ethyl butanoate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Ethyl butanoate and hydrazine hydrate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 0°C and 50°C.

    Procedure: Ethyl butanoate is added dropwise to a solution of hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is stirred for several hours until the completion of the reaction.

    Isolation: The product is isolated by filtration, followed by washing with cold ethanol and drying under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of hydrazones or primary amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 2-hydrazinylbutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydrazinylbutanoate hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl 2-hydrazinylbutanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl hydrazinoacetate hydrochloride: Similar structure but with a different carbon chain length.

    Mthis compound: Similar functional groups but with a methyl ester instead of an ethyl ester.

    Hydrazinylbutanoic acid: Lacks the ester group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical and biological applications.

Properties

CAS No.

72613-92-4

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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